molecular formula C23H23N3O3S2 B12131334 N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12131334
M. Wt: 453.6 g/mol
InChI Key: VJZSXSVUCHFOJN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5,6-Dimethyl groups: Increase steric bulk and lipophilicity, which may influence membrane permeability.
  • Sulfanylacetamide linkage: Connects the thienopyrimidinone core to an N-(3,4-dimethylphenyl) group, contributing to hydrogen-bonding capabilities via the acetamide moiety .

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H23N3O3S2/c1-13-7-8-17(10-14(13)2)24-19(27)12-30-23-25-21-20(15(3)16(4)31-21)22(28)26(23)11-18-6-5-9-29-18/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

VJZSXSVUCHFOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Substituents Acetamide Group Key Physical Properties Notable Features
N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(Furan-2-ylmethyl), 5,6-dimethyl N-(3,4-dimethylphenyl) N/A (Data not provided) High lipophilicity; furan enhances π interactions
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 3-Phenyl, 6-ethyl N-(4-nitrophenyl) ChemSpider ID: 378775-68-9 Nitro group increases polarity; potential for nitro-reduction metabolism
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl pyrimidinone N-(2,3-dichlorophenyl) Mp: 230°C; Yield: 80% Chlorine atoms enhance electronegativity; high thermal stability

Key Observations:

Substituent Effects on Polarity: The 4-nitrophenyl group in the second compound introduces strong electron-withdrawing effects, likely increasing solubility in polar solvents compared to the 3,4-dimethylphenyl group in the main compound .

Hydrogen-Bonding and Crystal Packing: The acetamide moiety in all three compounds can act as both hydrogen-bond donor (NH) and acceptor (CO), influencing crystal packing and intermolecular interactions. This is critical for solubility and bioavailability .

Thermal Stability :

  • The third compound’s high melting point (230°C) suggests robust crystalline packing, possibly due to chlorine-induced dipole interactions. The main compound’s furan and methyl groups may reduce melting points due to steric hindrance .

Synthetic Accessibility :

  • The 80% yield reported for the third compound highlights efficient synthetic routes for dichlorophenyl derivatives. The main compound’s furan-methyl substitution may require more complex multistep synthesis .

Implications for Further Research

  • Crystallographic Studies : Utilization of databases like the Cambridge Structural Database (CSD) could provide insights into the main compound’s conformational preferences and packing motifs .
  • Biological Screening : Comparative studies on kinase inhibition or antimicrobial activity are needed to correlate structural features (e.g., furan vs. nitro groups) with efficacy.
  • ADMET Profiling : The lipophilic nature of the main compound may favor blood-brain barrier penetration, whereas nitro-containing analogs could face metabolic instability .

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